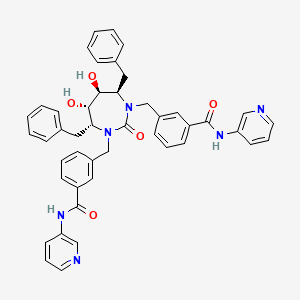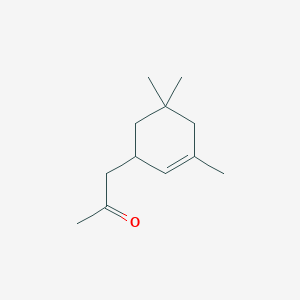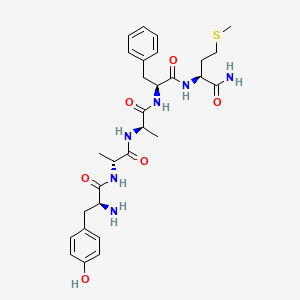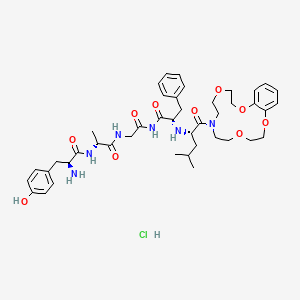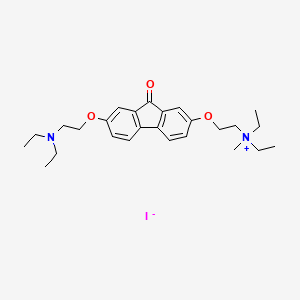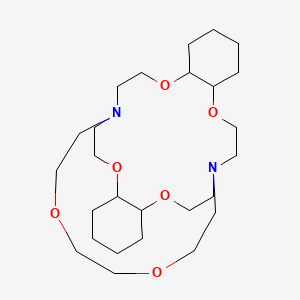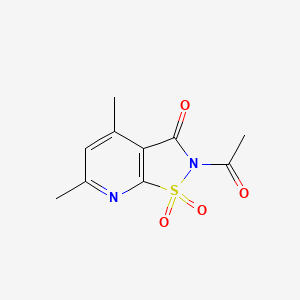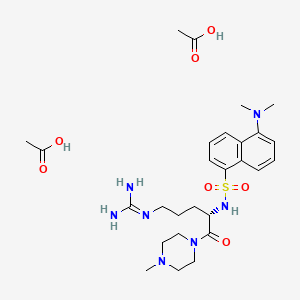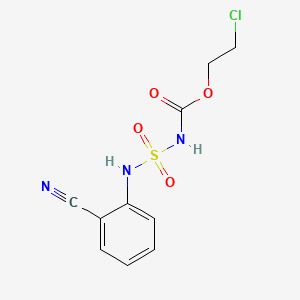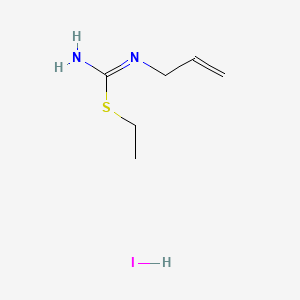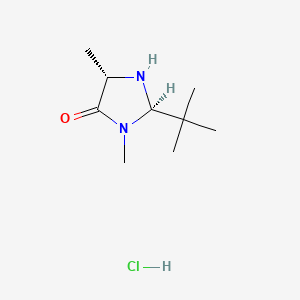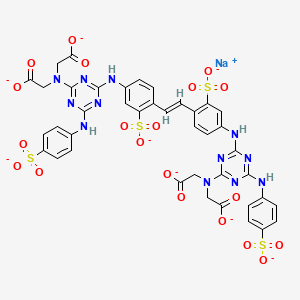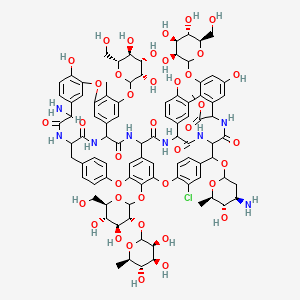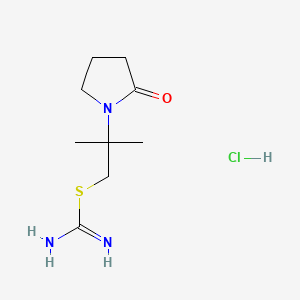
Carbamimidothioic acid, 2-methyl-2-(2-oxo-1-pyrrolidinyl)propyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamimidothioic acid, 2-methyl-2-(2-oxo-1-pyrrolidinyl)propyl ester, monohydrochloride is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamimidothioic acid, 2-methyl-2-(2-oxo-1-pyrrolidinyl)propyl ester, monohydrochloride involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Carbamimidothioic acid, 2-methyl-2-(2-oxo-1-pyrrolidinyl)propyl ester, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Carbamimidothioic acid, 2-methyl-2-(2-oxo-1-pyrrolidinyl)propyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: It has potential therapeutic applications, including drug development and disease treatment.
Industry: The compound is used in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamimidothioic acid, 2-methyl-2-(2-oxo-1-pyrrolidinyl)propyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to target molecules, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new applications and improving existing ones.
Comparison with Similar Compounds
Similar Compounds
- Carbamimidothioic acid, 2-oxopropyl ester
- Carbamic acid, N-[2-[(acetyloxy)methyl]amino]-2-oxoethyl ester
Uniqueness
Carbamimidothioic acid, 2-methyl-2-(2-oxo-1-pyrrolidinyl)propyl ester, monohydrochloride stands out due to its unique structure and properties. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a versatile and valuable compound in scientific research and industrial applications.
Properties
CAS No. |
117018-94-7 |
|---|---|
Molecular Formula |
C9H18ClN3OS |
Molecular Weight |
251.78 g/mol |
IUPAC Name |
[2-methyl-2-(2-oxopyrrolidin-1-yl)propyl] carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C9H17N3OS.ClH/c1-9(2,6-14-8(10)11)12-5-3-4-7(12)13;/h3-6H2,1-2H3,(H3,10,11);1H |
InChI Key |
GMVUGSVMGFVFQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSC(=N)N)N1CCCC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


